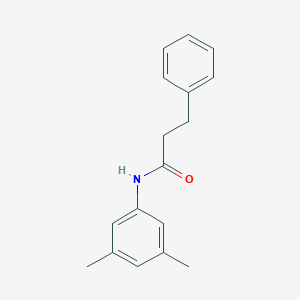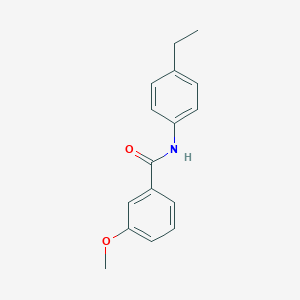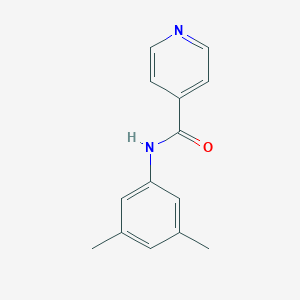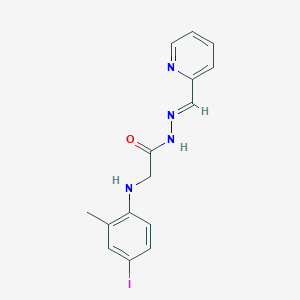![molecular formula C14H19N3O4 B336798 3-methyl-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide](/img/structure/B336798.png)
3-methyl-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide is an organic compound with the molecular formula C14H19N3O4 and a molecular weight of 293.31836 g/mol . This compound is characterized by the presence of a nitro group, a methyl group, and a morpholine ring attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-methyl-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide can be achieved through a multi-step process involving several key reactions:
Friedel-Crafts Acylation: This step involves the acylation of benzene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Morpholine Substitution: The final step involves the substitution of the acyl group with a morpholine ring, which can be facilitated by using appropriate reagents and conditions.
Chemical Reactions Analysis
3-methyl-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:
Scientific Research Applications
3-methyl-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-methyl-N-[2-(morpholin-4-yl)ethyl]-4-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-methyl-4-(4-morpholinyl)benzamide: This compound lacks the nitro group, which significantly alters its chemical and biological properties.
N-(1-(2-furyl)ethyl)-4-(4-morpholinyl)-3-nitro-N-(2-pyridinyl)benzamide: This compound has additional functional groups, making it more complex and potentially more versatile in its applications.
Properties
Molecular Formula |
C14H19N3O4 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-methyl-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H19N3O4/c1-11-10-12(2-3-13(11)17(19)20)14(18)15-4-5-16-6-8-21-9-7-16/h2-3,10H,4-9H2,1H3,(H,15,18) |
InChI Key |
BEKMMZYSRNTJAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3,4,5-trimethoxybenzaldehyde [4-(4-bromoanilino)-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B336735.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]benzohydrazide](/img/structure/B336737.png)
